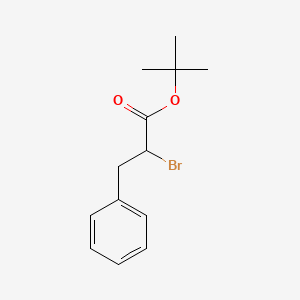
tert-Butyl 2-bromo-3-phenylpropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 2-bromo-3-phenylpropionate is a useful research compound. Its molecular formula is C13H17BrO2 and its molecular weight is 285.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
1.1. Reaction Mechanisms
tert-Butyl 2-bromo-3-phenylpropionate is primarily used as an electrophilic reagent in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, making it a valuable intermediate for synthesizing various organic compounds. For instance, it can be converted into alcohols or amines through nucleophilic attack by suitable nucleophiles.
1.2. Synthesis of Pharmaceuticals
The compound serves as a precursor in the synthesis of pharmaceutical agents. For example, it can be utilized to create derivatives that exhibit anti-cancer properties by modifying the phenyl group or the ester functional group. A study demonstrated that derivatives of this compound could inhibit specific cancer cell lines, showcasing its potential in drug development .
Medicinal Chemistry
2.1. Anticancer Activity
Research indicates that this compound and its derivatives possess significant anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Case Study:
A notable case study involved the synthesis of a series of brominated esters derived from this compound, which were tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents, suggesting enhanced efficacy against resistant cancer types .
Material Science
3.1. Polymerization Initiators
In material science, this compound is employed as an initiator for radical polymerization processes. Its ability to generate radicals upon thermal decomposition makes it suitable for synthesizing polymers with specific properties tailored for applications in coatings, adhesives, and composites.
Data Table: Applications in Polymerization
| Application | Description | Benefits |
|---|---|---|
| Coatings | Used as an initiator for polymer coatings | Enhanced durability and adhesion |
| Adhesives | Serves in the formulation of adhesives | Improved bond strength |
| Composites | Utilized in composite material synthesis | Lightweight and strong materials |
Agricultural Chemistry
4.1. Pesticide Development
This compound has been explored for its potential use in developing new pesticides. Its structural features allow for modifications that enhance bioactivity against pests while minimizing environmental impact.
Case Study:
A study focused on modifying the compound to create new insecticides that target specific pest species without affecting beneficial insects. The modified compounds showed promising results in field trials, indicating their potential as effective agricultural chemicals .
Propriétés
Formule moléculaire |
C13H17BrO2 |
|---|---|
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
tert-butyl 2-bromo-3-phenylpropanoate |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clé InChI |
GDAQVQPJSOCIJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













